molecular formula C14H19N3O B4414444 N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

Cat. No.: B4414444
M. Wt: 245.32 g/mol
InChI Key: XXRBPLRBMARQAS-UHFFFAOYSA-N
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Description

N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a synthetic amide derivative featuring a benzodiazolyl core substituted with an ethyl group and a propanamide side chain. Structural characterization of such compounds often employs spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray crystallography, with SHELX software (e.g., SHELXL, SHELXT) being a standard tool for refinement and structure determination .

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-13(18)15-10(3)14-16-11-8-6-7-9-12(11)17(14)5-2/h6-10H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRBPLRBMARQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base like triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors that are crucial for cellular processes. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related analogs:

Compound Core Structure Key Substituents Synthesis Reagents Applications/Properties References
N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide (Target) Benzodiazolyl-ethyl Ethyl, propanamide Not explicitly described Potential catalytic/pharmaceutical uses (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy, dimethyl, methylbenzamide 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization (N,O-bidentate directing group)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () Triazole Phenylacetyl, ethyl carbamate Ethyl chloroformate, hydrazine hydrate Intermediate in nucleophilic substitution reactions
Vertex Pharmaceuticals’ N-Benzyl Propanamide Derivative () Propanamide Benzyl, chlorophenyl, pyridyl, trimethoxyphenyl Complex multi-step synthesis Pharmaceutical compositions (patented)

Key Findings :

  • Structural Differences :

    • The target compound ’s benzodiazolyl core differs from benzamide () and triazole () analogs. Benzodiazoles are aromatic heterocycles with two nitrogen atoms, which may enhance π-stacking interactions or metal coordination compared to benzamides or triazoles.
    • The Vertex Pharmaceuticals derivative () shares a propanamide backbone but incorporates bulky aromatic substituents (e.g., pyridyl, chlorophenyl), likely optimizing binding affinity in drug design .
  • Synthetic Routes: Amide bond formation is common across analogs. For example, uses 3-methylbenzoyl chloride and an amino alcohol, while employs hydrazine for triazole functionalization . The target compound may similarly require coupling of a benzodiazolyl-ethylamine with propanoic acid derivatives.
  • Physicochemical and Functional Properties :

    • ’s benzamide exhibits N,O-bidentate coordination, enabling applications in metal-catalyzed C–H activation. The target’s benzodiazolyl group could offer alternative coordination modes (e.g., via nitrogen lone pairs) .
    • ’s triazole derivative shows distinct NMR shifts (δ 3.4 ppm for CH₂, δ 13.0 ppm for NH), suggesting stronger hydrogen bonding compared to benzodiazoles or benzamides .
    • ’s propanamide highlights the pharmaceutical relevance of aromatic substituents, which may guide solubility and target selectivity .

Research Implications and Limitations

  • Gaps in Evidence : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent. Comparisons rely on structural analogs, necessitating further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE
Reactant of Route 2
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N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

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